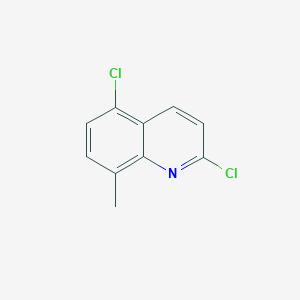

2,5-Dichloro-8-methylquinoline

Description

BenchChem offers high-quality 2,5-Dichloro-8-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-8-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-2-4-8(11)7-3-5-9(12)13-10(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWKIBFRFGZQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2,5-Dichloro-8-methylquinoline: Properties, Synthesis, and Research Applications

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] This guide provides an in-depth technical overview of 2,5-Dichloro-8-methylquinoline, a specific, functionalized derivative poised for utility in drug discovery and materials science. While not extensively characterized in public literature, its structure offers significant potential as a versatile building block for chemical library synthesis. This document synthesizes available data and provides expert-driven insights into its physicochemical properties, predicted spectral characteristics, a plausible synthetic pathway, and its potential applications. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates.

Core Physicochemical and Structural Data

2,5-Dichloro-8-methylquinoline is a halogenated aromatic heterocycle. The strategic placement of two chlorine atoms at distinct positions on the quinoline ring system, combined with a methyl group, provides multiple points for chemical modification and tuning of electronic properties. Key identification and structural information are summarized below.

| Property | Value | Source |

| IUPAC Name | 2,5-dichloro-8-methylquinoline | [2] |

| CAS Number | 1340414-32-5 | [2] |

| Molecular Formula | C₁₀H₇Cl₂N | [2] |

| Molecular Weight | 212.08 g/mol | [2] |

| SMILES | CC1=C2N=C(Cl)C=CC2=C(Cl)C=C1 | [2] |

| InChI Key | InChI=1S/C10H7Cl2N/c1-6-4-2-3-7(11)10-8(6)5-9(12)13-10 | N/A |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Spectroscopic Characterization (Predictive Analysis)

While experimental spectra for 2,5-Dichloro-8-methylquinoline are not widely published, a predictive analysis based on its structure allows for the anticipation of key spectral features. This is crucial for reaction monitoring and structural confirmation during synthesis.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals in the aromatic region and one signal in the aliphatic region.

-

Methyl Protons (C8-CH₃): A singlet is expected around δ 2.5-2.8 ppm. The deshielding effect of the aromatic ring places it further downfield than a typical alkyl proton.

-

Aromatic Protons:

-

The proton at C3 is expected to be a doublet, coupled to the proton at C4, likely appearing in the δ 7.2-7.5 ppm range.

-

The proton at C4 is expected to be a doublet, coupled to the proton at C3, likely in a similar δ 7.2-7.5 ppm range.

-

The proton at C6 is expected to be a doublet, coupled to the proton at C7, likely appearing further downfield (δ 7.6-7.9 ppm) due to the influence of the adjacent chlorine at C5.

-

The proton at C7 is expected to be a doublet, coupled to the proton at C6, appearing in the δ 7.4-7.7 ppm range.

-

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display 10 distinct signals corresponding to each carbon atom in the molecule. The carbons attached to chlorine (C2 and C5) will be significantly deshielded, appearing in the δ 140-155 ppm range. The methyl carbon will appear far upfield, typically around δ 15-25 ppm.

-

Mass Spectrometry (MS): The mass spectrum will be characteristic due to the presence of two chlorine atoms. The molecular ion peak (M⁺) will exhibit a distinctive isotopic pattern. Given the natural abundances of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the spectrum will show three primary peaks for the molecular ion:

-

M⁺ (containing two ³⁵Cl atoms)

-

[M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom)

-

[M+4]⁺ (containing two ³⁷Cl atoms) The relative intensity ratio of these peaks will be approximately 9:6:1, providing a definitive signature for a dichloro-substituted compound.

-

-

Infrared (IR) Spectroscopy: Key vibrational modes will include C=N and C=C stretching frequencies for the quinoline ring in the 1600-1450 cm⁻¹ region, C-H stretching from the aromatic and methyl groups around 3100-2850 cm⁻¹, and C-Cl stretching vibrations typically found in the 800-600 cm⁻¹ region.

Proposed Synthesis and Purification Protocol

No direct, published synthesis for 2,5-Dichloro-8-methylquinoline is readily available. Therefore, a plausible synthetic route is proposed based on established quinoline chemistry, starting from the commercially available 8-methylquinolin-5-amine. This multi-step process leverages a Sandmeyer reaction, a robust method for introducing chlorine onto an aromatic ring.

Workflow for Synthesis and Purification```dot

Caption: Regioselective derivatization pathways for 2,5-Dichloro-8-methylquinoline.

Applications in Research and Development

The true value of 2,5-Dichloro-8-methylquinoline lies in its potential as a molecular scaffold for generating novel compounds with therapeutic or material applications. The broader quinoline class of compounds exhibits a vast range of biological activities. [1]

-

Oncology: Many substituted quinolines function as kinase inhibitors or DNA intercalating agents, forming the basis for anticancer drugs. [3]The dichloro scaffold allows for the synthesis of libraries to screen for new antitumor agents.

-

Infectious Diseases: The quinoline core is famous for its role in antimalarial drugs like chloroquine and quinine. Derivatives are also explored for antibacterial, antifungal, and antiviral properties. [1]Recently, 8-hydroxyquinoline derivatives have been investigated as inhibitors of the HIV-1 integrase–LEDGF/p75 interaction. [4]* Neuroscience: Certain quinoline derivatives are being studied for the treatment of neurodegenerative disorders like Alzheimer's disease. [3][5]* Materials Science: The rigid, planar structure and electron-deficient nature of the quinoline ring make it a candidate for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs). [5]The chlorine atoms provide handles to attach other functional groups to tune the electronic and photophysical properties.

Safety and Handling

As a halogenated aromatic compound and a potential biologically active molecule, 2,5-Dichloro-8-methylquinoline must be handled with appropriate care in a laboratory setting.

| Hazard Information | Precautionary Statements |

| GHS Pictogram: Warning | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Signal Word: Warning | P264: Wash skin thoroughly after handling. |

| Hazard Statements: | P280: Wear protective gloves/eye protection/face protection. |

| H302: Harmful if swallowed. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| H315: Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation. | P405: Store locked up. |

Source for Hazard and Precautionary Statements:,[2] supplemented with general guidelines.[6][7]

Handling Recommendations:

-

Always handle this compound within a certified chemical fume hood.

-

Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. [6]* Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

In case of accidental exposure, follow the first-aid measures outlined in the relevant Safety Data Sheet (SDS).

Conclusion

2,5-Dichloro-8-methylquinoline represents a high-potential, yet under-explored, chemical entity. Its key value lies not in its intrinsic properties but in its role as a versatile intermediate. The differential reactivity of its two chlorine atoms provides a clear and logical pathway for regioselective synthesis, enabling the creation of diverse molecular libraries. For researchers in drug discovery and materials science, this compound offers a robust starting point for developing novel, high-value molecules with tailored biological or physical properties. Further public characterization and exploration of its reaction chemistry are warranted and will undoubtedly unlock its full potential.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11910, 8-Methylquinoline. Available at: [Link]

-

Chemos GmbH & Co. KG (n.d.). Safety Data Sheet: 8-Methylquinoline. Available at: [Link]

-

Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

-

Abass, M. (1998). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 177786048, 2,5-Dichloro-4-methyl-quinoline. Available at: [Link]

-

Abah, O. et al. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. ResearchGate. Available at: [Link]

-

Ing. Petr Švec - PENTA s.r.o. (2025). Safety Data Sheet: Quinoline. Available at: [Link]

- Google Patents (1971). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.

-

Chen, Y. et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PubMed Central. Available at: [Link]

-

Al-Hussain, S. A., & Al-shmaly, Z. A. J. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of quinolines. Available at: [Link]

-

Kessl, J. J. et al. (2012). Fragment-Based Discovery of 8-Hydroxyquinoline Inhibitors of the HIV-1 Integrase-LEDGF/p75 Interaction. ResearchGate. Available at: [Link]

-

Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. MDPI. Available at: [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1340414-32-5|2,5-Dichloro-8-methylquinoline|BLD Pharm [bldpharm.com]

- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. chemos.de [chemos.de]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic Characterization of 2,5-Dichloro-8-methylquinoline: A Technical Guide for Researchers

Affiliation: Advanced Molecular Analytics Core, NeoSyntex Laboratories

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 2,5-dichloro-8-methylquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established spectroscopic principles and data from closely related analogs, primarily 8-methylquinoline, to predict its spectral characteristics. We present a detailed analysis of the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic data. Furthermore, this document outlines standardized, field-proven protocols for the acquisition of high-quality spectroscopic data, ensuring methodological rigor and reproducibility for researchers synthesizing and characterizing this and similar molecules.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a privileged scaffold in drug discovery and functional material development. Its unique electronic properties and ability to engage in various intermolecular interactions have led to its incorporation into a wide array of bioactive molecules and functional materials. The targeted substitution of the quinoline core, such as with halogen atoms and alkyl groups, allows for the fine-tuning of its physicochemical and biological properties. 2,5-Dichloro-8-methylquinoline represents a specific substitution pattern with the potential to modulate lipophilicity, metabolic stability, and electronic characteristics. Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification and further development of such novel compounds.

This guide serves as a predictive reference for the spectroscopic profile of 2,5-dichloro-8-methylquinoline, providing researchers with a robust framework for its identification and characterization. The predictions herein are grounded in the extensive, publicly available data for 8-methylquinoline and an understanding of the well-documented effects of chloro-substitution on aromatic systems.

Predicted Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. The predicted ¹H and ¹³C NMR spectra for 2,5-dichloro-8-methylquinoline are based on the known assignments for 8-methylquinoline, with adjustments for the anticipated electronic effects of the two chlorine atoms.

Rationale for Prediction: The introduction of electron-withdrawing chlorine atoms is expected to induce downfield shifts (higher ppm values) for the protons and carbons in their vicinity due to deshielding effects. The effect is most pronounced for the atoms ortho and para to the chlorine substituents.

Reference Data: 8-Methylquinoline

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| 8.94 (dd, J=4.2, 1.7 Hz, 1H) | 148.2 |

| 8.11 (dd, J=8.3, 1.7 Hz, 1H) | 136.5 |

| 7.64 (d, J=8.1 Hz, 1H) | 129.8 |

| 7.57 (d, J=8.3 Hz, 1H) | 128.9 |

| 7.44 (t, J=7.7 Hz, 1H) | 126.3 |

| 7.38 (dd, J=8.1, 4.2 Hz, 1H) | 121.2 |

| 2.83 (s, 3H) | 17.8 |

Predicted ¹H NMR Data for 2,5-Dichloro-8-methylquinoline

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~7.5 | d | ~8.5 |

| H-4 | ~8.2 | d | ~8.5 |

| H-6 | ~7.7 | d | ~2.0 |

| H-7 | ~7.5 | d | ~2.0 |

| CH₃ | ~2.9 | s | - |

Predicted ¹³C NMR Data for 2,5-Dichloro-8-methylquinoline

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~150 |

| C-3 | ~123 |

| C-4 | ~138 |

| C-4a | ~128 |

| C-5 | ~132 |

| C-6 | ~128 |

| C-7 | ~130 |

| C-8 | ~135 |

| C-8a | ~147 |

| CH₃ | ~18 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.

Predicted Mass Spectrum for 2,5-Dichloro-8-methylquinoline

-

Molecular Formula: C₁₀H₇Cl₂N

-

Monoisotopic Mass: 210.9956 Da

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The relative abundance of the M, M+2, and M+4 peaks will be approximately in a 9:6:1 ratio, corresponding to the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.

Reference Data: 8-Methylquinoline

| Ionization Mode | m/z | Relative Abundance |

| EI | 143.07 | 100% |

| 142.06 | 55% | |

| 115.06 | 16% |

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements.

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the m/z of the molecular ion ([M+H]⁺) and compare the experimental isotopic pattern with the theoretical pattern for C₁₀H₇Cl₂N.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum for 2,5-Dichloro-8-methylquinoline

The IR spectrum is expected to show characteristic absorption bands for the quinoline ring system and the C-Cl bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (methyl) | 2980-2850 |

| C=N stretching | 1620-1580 |

| C=C stretching (aromatic) | 1600-1450 |

| C-Cl stretching | 800-600 |

Reference Data: 8-Methylquinoline

| Functional Group | Absorption (cm⁻¹) |

| C-H stretching (aromatic) | ~3050 |

| C-H stretching (methyl) | ~2950 |

| C=N stretching | ~1590 |

| C=C stretching (aromatic) | ~1500, 1470 |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. A small amount of the solid is placed directly on the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a predictive spectroscopic framework for the characterization of 2,5-dichloro-8-methylquinoline. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers can confidently approach the identification and structural elucidation of this and related novel quinoline derivatives. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. As with any predictive data, experimental verification remains the gold standard, and this guide is intended to facilitate, not replace, such empirical studies.

References

An In-Depth Technical Guide to 2,5-Dichloro-8-methylquinoline

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed insights into the chemical nature, synthesis, and potential applications of 2,5-Dichloro-8-methylquinoline.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The strategic placement of substituents on this bicyclic structure allows for the fine-tuning of its physicochemical properties and biological targets. 2,5-Dichloro-8-methylquinoline (CAS No. 1340414-32-5) is a specific analogue that holds potential as a key intermediate or a pharmacologically active agent itself, owing to the presence of two electron-withdrawing chlorine atoms and a methyl group, which can influence its reactivity, lipophilicity, and metabolic stability.[3] This guide explores the foundational knowledge of this compound, from its basic properties to its potential role in the synthesis of novel therapeutics.

Physicochemical and Structural Characteristics

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. 2,5-Dichloro-8-methylquinoline is a solid compound whose identity is confirmed by its unique CAS number.[3]

| Property | Value | Source |

| CAS Number | 1340414-32-5 | [3] |

| Molecular Formula | C₁₀H₇Cl₂N | [3] |

| Molecular Weight | 212.08 g/mol | [3] |

| SMILES Code | CC1=C2N=C(Cl)C=CC2=C(Cl)C=C1 | [3] |

| Boiling Point | No data available | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

The direct chlorination of the 8-methylquinoline scaffold is an example of electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the heterocyclic nitrogen atom and the methyl group. The pyridine ring is generally deactivated towards electrophilic attack compared to the benzene ring. Therefore, substitution is expected to occur on the carbocyclic ring. The methyl group at position 8 is an ortho-, para-director. However, the peri-position (position 7) is sterically hindered. This would favor substitution at position 5. The introduction of the second chlorine atom at position 2 on the pyridine ring likely occurs under more forcing conditions, possibly involving a different mechanism or a precursor that activates this position. For instance, the synthesis of 2,4-dichloro-8-methylquinoline is achieved through the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one using phosphoryl chloride and phosphorus pentachloride.[5] A similar strategy starting from a suitable quinolinone precursor could be a viable route.

A general procedure for the dichlorination of a quinoline derivative involves dissolving the starting material in a suitable solvent, such as chloroform or glacial acetic acid, and introducing a chlorinating agent.[6]

Caption: Proposed two-step synthesis of 2,5-Dichloro-8-methylquinoline.

Experimental Protocol: A General Approach to Quinoline Chlorination

The following is a generalized protocol based on the chlorination of similar quinoline systems and should be optimized for the specific synthesis of 2,5-Dichloro-8-methylquinoline.[6]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, dissolve 8-methylquinoline in a suitable solvent like chloroform.

-

Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) chloride, to the solution.

-

Chlorination: Bubble chlorine gas through the solution at a controlled rate, or add a liquid chlorinating agent like sulfuryl chloride dropwise. The reaction temperature should be monitored and controlled.

-

Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by adding a solution of sodium bisulfite. Neutralize the mixture with a base, such as sodium bicarbonate.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography or recrystallization.

Spectroscopic Characterization

Structural elucidation and purity assessment are critical. Various spectroscopic techniques are employed for the characterization of quinoline derivatives.[7]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group. The introduction of chlorine atoms causes a downfield shift of adjacent protons.[8] The aromatic region will display a complex splitting pattern corresponding to the remaining protons on the quinoline core. The methyl group protons should appear as a singlet, likely in the range of 2.5-2.8 ppm.

-

¹³C NMR: The carbon NMR will show distinct signals for each of the 10 carbon atoms in the quinoline core. The carbons attached to the chlorine atoms (C2 and C5) will be significantly deshielded.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 212.08. A characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ratio of approximately 9:6:1) would be a key indicator of the compound's identity.

A standard protocol for NMR analysis involves dissolving 5-10 mg of the compound in about 0.6 mL of a deuterated solvent like CDCl₃ in an NMR tube.[8]

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 2,5-Dichloro-8-methylquinoline are not extensively documented, the activities of structurally related compounds provide a strong basis for its potential applications. Halogenated quinolines are known for a wide range of bioactivities.[9]

-

Antimicrobial Agents: Dichloro-substituted quinolines, such as 5,7-dichloro-8-hydroxy-2-methylquinoline, are known for their antibacterial and antifungal properties.[10] The presence of chlorine atoms can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

-

Anticancer Research: The quinoline scaffold is a cornerstone in the development of anticancer agents. Derivatives of 8-hydroxyquinoline have been investigated for their ability to induce apoptosis in cancer cells.[2] The substitution pattern on 2,5-Dichloro-8-methylquinoline could be explored for its potential cytotoxic effects against various cancer cell lines.

-

Neuropharmacology: Some chlorinated methylquinolines have shown activity related to the central nervous system. For instance, 2-chloro-8-methylquinoline is reported to have antioxidant properties and inhibits monoamine oxidase, an enzyme implicated in neuropsychiatric disorders.[11] This suggests that 2,5-Dichloro-8-methylquinoline could be a scaffold for developing novel neuroprotective or therapeutic agents.

The chlorine atoms at the 2 and 5 positions offer reactive handles for further synthetic modifications, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Caption: Potential research avenues for 2,5-Dichloro-8-methylquinoline.

Safety, Handling, and Storage

As a halogenated aromatic compound, 2,5-Dichloro-8-methylquinoline must be handled with appropriate safety precautions.

Hazard Identification

The compound is associated with the following hazard statements:[3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Protocol

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[12]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[12] In case of accidental contact, flush the affected area with copious amounts of water.[14]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, under an inert atmosphere as recommended.[3][15]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should be done through a licensed waste disposal company.

Conclusion

2,5-Dichloro-8-methylquinoline is a halogenated quinoline derivative with significant potential as a building block in medicinal chemistry. While detailed studies on this specific molecule are emerging, the known biological activities of related compounds suggest promising avenues for research in antimicrobial, anticancer, and neuropharmacological applications. The synthetic accessibility and potential for further functionalization make it an attractive scaffold for the development of novel therapeutic agents. Adherence to strict safety protocols is essential when handling this compound. This guide provides a foundational framework for researchers to understand and safely utilize 2,5-Dichloro-8-methylquinoline in their scientific endeavors.

References

-

National Center for Biotechnology Information. (n.d.). 8-Methylquinoline. PubChem Compound Database. Retrieved from [Link]

-

Klasinc, L., et al. (1986). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. [Link]

-

El-Emary, T. I. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

-

Mohamed, T. A., et al. (2015). Vibrational spectroscopic study of some quinoline derivatives. Journal of Molecular Structure. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

-

PENTA. (2025). Safety Data Sheet: Quinoline. Retrieved from [Link]

-

Funika, W. A., et al. (2022). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. [Link]

-

Abah, E. O., et al. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Discover Chemistry. [Link]

-

Al-Mawsawi, L. Q., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

- Ruhl, K., et al. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. U.S.

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Quinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. Retrieved from [Link]

-

Al-Trawneh, S. A. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. International Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Kumar, A., et al. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

-

Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in Medicinal Chemistry: A Structural Perspective. Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1340414-32-5|2,5-Dichloro-8-methylquinoline|BLD Pharm [bldpharm.com]

- 4. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 5,7-Dichloro-8-hydroxy-2-methylquinoline 98 72-80-0 [sigmaaldrich.com]

- 11. biosynth.com [biosynth.com]

- 12. fishersci.nl [fishersci.nl]

- 13. chemos.de [chemos.de]

- 14. nj.gov [nj.gov]

- 15. pentachemicals.eu [pentachemicals.eu]

The Reactive Landscape of Dichlorinated Methylquinolines: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

Dichlorinated methylquinolines represent a pivotal class of heterocyclic compounds, serving as versatile synthons in the development of novel pharmaceuticals and functional materials. Their reactivity is a nuanced interplay of electronic and steric factors, dictated by the positions of the two chlorine atoms and the methyl substituent on the quinoline scaffold. This in-depth technical guide provides a comprehensive exploration of the reactivity of these compounds, offering field-proven insights into their behavior in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By elucidating the causality behind experimental choices and providing detailed, self-validating protocols, this guide aims to empower researchers, scientists, and drug development professionals to strategically harness the synthetic potential of dichlorinated methylquinolines.

Introduction: The Strategic Importance of Dichlorinated Methylquinolines

Quinoline and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] The introduction of chlorine and methyl substituents onto the quinoline ring system dramatically expands the accessible chemical space, providing crucial handles for further functionalization and fine-tuning of physicochemical and pharmacological properties.[2] Dichlorinated methylquinolines, in particular, offer a rich platform for synthetic diversification due to the differential reactivity of the two carbon-chlorine bonds, which can be selectively addressed under appropriate reaction conditions.

This guide will delve into the fundamental principles governing the reactivity of these key intermediates, with a focus on providing a practical framework for their application in complex molecule synthesis. We will explore how the isomeric substitution patterns influence reaction outcomes and provide detailed experimental workflows to enable the reproducible and efficient synthesis of a wide array of functionalized methylquinoline derivatives.

The Dichotomy of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone of halo-heteroaromatic chemistry, allowing for the introduction of a wide range of nucleophiles.[3] In dichlorinated methylquinolines, the regioselectivity and rate of SNAr reactions are profoundly influenced by the location of the chlorine atoms and the electronic nature of the substituents.

Activation of the Quinoline Ring System

The quinoline ring system, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the 2- and 4-positions. This is a consequence of the electron-withdrawing effect of the heterocyclic nitrogen atom, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[3][4] The presence of additional electron-withdrawing groups, such as a nitro group, can further enhance this reactivity.[5] Conversely, electron-donating groups like the methyl group can have a deactivating effect, albeit generally a modest one.[6]

Regioselectivity: A Tale of Two Rings

The reactivity of the chlorine atoms in dichlorinated methylquinolines is highly dependent on their position on either the pyridine or the benzene ring of the quinoline scaffold.

-

Chlorines on the Pyridine Ring (e.g., 2,4-dichloro-isomers): Chlorine atoms at the 2- and 4-positions are significantly more activated towards nucleophilic displacement than those on the carbocyclic ring.[7] This is due to the direct influence of the ring nitrogen, which can effectively stabilize the anionic intermediate through resonance. In the case of 2,4-dichloromethylquinolines, the C-4 position is generally more reactive than the C-2 position.[8] For instance, in the reaction of 2,4-dichloro-8-methylquinoline with hydrazine, substitution occurs preferentially at the C-4 position, leaving the C-2 chlorine intact under controlled conditions. This differential reactivity allows for sequential functionalization of the two positions.

-

Chlorines on the Benzene Ring (e.g., 5,7- or 6,8-dichloro-isomers): Chlorine atoms on the carbocyclic part of the quinoline ring are less reactive in SNAr reactions. Their displacement typically requires more forcing conditions (higher temperatures, stronger nucleophiles) as they lack the direct resonance stabilization from the ring nitrogen that activates the 2- and 4-positions.

The Influence of the Methyl Group

The position of the methyl group, an electron-donating substituent, can subtly modulate the reactivity of the chlorine atoms.

-

Methyl Group on the Pyridine Ring: A methyl group on the pyridine ring can slightly decrease the rate of nucleophilic attack by donating electron density to the ring, thereby destabilizing the anionic intermediate.

-

Methyl Group on the Benzene Ring: When the methyl group is on the carbocyclic ring, its electronic effect on the reactivity of chlorines on the pyridine ring is less pronounced. However, it can still influence the overall electron density of the quinoline system.

The interplay between the positions of the two chlorine atoms and the methyl group creates a unique reactivity profile for each isomer, which can be exploited for selective chemical transformations.

Expanding the Toolkit: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[9][10] For dichlorinated methylquinolines, reactions like the Suzuki-Miyaura and Sonogashira couplings are invaluable for introducing aryl, heteroaryl, and alkynyl moieties.

General Principles and Mechanistic Overview

The catalytic cycle of these reactions generally involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation of the organometallic reagent (e.g., organoboron or organocopper acetylide), and reductive elimination to form the desired product and regenerate the active palladium(0) species.[10][11] The success of these reactions is highly dependent on the choice of catalyst, ligands, base, and solvent.[12]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the arylation and vinylation of dichlorinated methylquinolines.

-

Regioselectivity: Similar to SNAr reactions, the C-Cl bonds on the pyridine ring are generally more reactive in Suzuki-Miyaura couplings than those on the benzene ring. This allows for selective mono-arylation at the more reactive position, typically C4 or C2, by carefully controlling the stoichiometry of the boronic acid and the reaction conditions. For instance, in the case of 5,7-dichloroindoles, a related heterocyclic system, efficient double Suzuki-Miyaura coupling has been demonstrated.[13]

-

Influence of the Methyl Group: The electronic and steric effects of the methyl group can influence the rate and efficiency of the Suzuki-Miyaura coupling. A methyl group ortho to a chlorine atom can sterically hinder the oxidative addition step, potentially requiring more robust catalytic systems or harsher reaction conditions.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route to alkynyl-substituted methylquinolines, which are valuable intermediates for further transformations.[14]

-

Catalytic Systems: The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[14] Copper-free conditions have also been developed to circumvent issues such as the formation of alkyne homocoupling byproducts.[14]

-

Reactivity Trends: The reactivity of the C-Cl bonds in Sonogashira couplings follows a similar trend to that observed in Suzuki-Miyaura reactions, with the positions on the pyridine ring being more susceptible to coupling.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and may require optimization for specific dichlorinated methylquinoline isomers and coupling partners.

General Procedure for Nucleophilic Aromatic Substitution

This protocol describes a general method for the substitution of a chlorine atom at the 4-position of a 2,4-dichloromethylquinoline with an amine.

Materials:

-

2,4-Dichloromethylquinoline isomer (1.0 eq)

-

Amine nucleophile (1.1 - 1.5 eq)

-

Solvent (e.g., Ethanol, DMF, or NMP)

-

Base (optional, e.g., K2CO3, Et3N)

Procedure:

-

To a solution of the 2,4-dichloromethylquinoline in the chosen solvent, add the amine nucleophile.

-

If the amine is used as its salt, add a suitable base to liberate the free amine.

-

Heat the reaction mixture to a temperature between 80 °C and 150 °C, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

Step-by-Step Suzuki-Miyaura Coupling Protocol

This protocol outlines a typical procedure for the mono-arylation of a dichlorinated methylquinoline at the more reactive chlorine position.

Materials:

-

Dichlorinated methylquinoline isomer (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, 2.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

-

In a reaction vessel, combine the dichlorinated methylquinoline, arylboronic acid, and base.

-

Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

-

Add the palladium catalyst to the degassed mixture.

-

Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Detailed Sonogashira Coupling Protocol

This protocol provides a step-by-step guide for the alkynylation of a dichlorinated methylquinoline.

Materials:

-

Dichlorinated methylquinoline isomer (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Amine base (e.g., Triethylamine or Diisopropylamine, as solvent or co-solvent)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a solution of the dichlorinated methylquinoline and terminal alkyne in the chosen solvent, add the amine base.

-

Degas the solution with an inert gas for 15-30 minutes.

-

Add the palladium catalyst and copper(I) iodide to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography.

Data Presentation and Visualization

To facilitate a clear understanding of the reactivity trends, the following table summarizes the expected relative reactivity of different positions on the methylquinoline core.

| Position | Reaction Type | Relative Reactivity | Causality |

| C4 | SNAr, Cross-Coupling | High | Activated by ring nitrogen; favorable resonance stabilization of the intermediate. |

| C2 | SNAr, Cross-Coupling | Moderate to High | Activated by ring nitrogen, but generally less reactive than C4. |

| C5, C6, C7, C8 | SNAr, Cross-Coupling | Low | Located on the carbocyclic ring; lack of direct activation by the ring nitrogen. |

Mechanistic Diagrams and Workflows

Visualizing the underlying mechanisms and experimental workflows is crucial for a deeper understanding of the chemistry of dichlorinated methylquinolines.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Caption: A typical workflow for the purification of reaction products.

Conclusion and Future Outlook

Dichlorinated methylquinolines are a class of compounds with a rich and tunable reactivity profile. A thorough understanding of the electronic and steric factors that govern their behavior in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions is paramount for their effective utilization in the synthesis of complex molecular architectures. The ability to selectively functionalize the two chlorine atoms based on their position on the quinoline ring opens up a vast array of possibilities for creating diverse libraries of compounds for drug discovery and materials science.

Future research in this area will likely focus on the development of more sophisticated catalytic systems that allow for even greater control over regioselectivity, particularly for the less reactive chlorine atoms on the carbocyclic ring. Furthermore, the exploration of other C-H functionalization strategies on the dichlorinated methylquinoline scaffold will undoubtedly unlock new avenues for synthetic innovation. As our understanding of the intricate reactivity of these molecules deepens, so too will their impact on the advancement of chemical and biomedical sciences.

References

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]

-

Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. [Link]

-

Frontiers. (2023). Quinolines: the role of substitution site in antileishmanial activity. [Link]

-

ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

Taylor & Francis Online. (2020). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]

-

Chemistry Stack Exchange. (2018). How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH?[Link]

-

Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

-

Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

-

Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. [Link]

-

RSC Publishing. (2022). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. [Link]

-

The Synthesis and Chemistry of Quinolino(7,8-h)quinoline derivatives. (n.d.). [Link]

-

YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

-

Chemistry Stack Exchange. (2018). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nobelprize.org [nobelprize.org]

- 11. mro.massey.ac.nz [mro.massey.ac.nz]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

Solubility of 2,5-Dichloro-8-methylquinoline in organic solvents

An In-depth Technical Guide to the Solubility of 2,5-Dichloro-8-methylquinoline in Organic Solvents

Executive Summary

2,5-Dichloro-8-methylquinoline is a halogenated quinoline derivative, a class of compounds of significant interest in medicinal chemistry and materials science.[1][2][3] Understanding and predicting its solubility in various organic solvents is a cornerstone of its practical application, from reaction engineering and purification to formulation development in the pharmaceutical industry. Low aqueous solubility is a frequent challenge in drug discovery, making the characterization of solubility in organic media essential for subsequent processing and delivery design.[4] This guide provides a comprehensive overview of the theoretical principles governing the solubility of 2,5-Dichloro-8-methylquinoline, a predictive analysis based on structurally similar compounds, and a detailed, field-proven protocol for its experimental determination.

Introduction to 2,5-Dichloro-8-methylquinoline

Chemical Structure and Physicochemical Properties

2,5-Dichloro-8-methylquinoline is a heterocyclic aromatic compound built on a quinoline scaffold. The quinoline ring system itself is a fusion of a benzene ring and a pyridine ring.[5] The key structural features influencing its solubility are:

-

Quinoline Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.[6]

-

Two Chloro Substituents: These electron-withdrawing groups at positions 2 and 5 increase the molecule's polarity and create potential for dipole-dipole interactions.

-

Methyl Group: The non-polar methyl group at position 8 contributes to the molecule's lipophilicity.

While experimental data for this specific isomer is scarce, we can infer its properties from closely related structures. For instance, the computed XLogP3 value for 2,5-dichloro-4-methyl-quinoline is 4.1, indicating a high degree of lipophilicity and predicting poor solubility in water.[6]

Table 1: Physicochemical Properties of 2,5-Dichloro-8-methylquinoline and Related Analogues

| Property | 2,5-Dichloro-8-methylquinoline (Predicted/Inferred) | 2,5-Dichloro-4-methyl-quinoline[6] | 8-Chloro-2-methylquinoline | 8-Methylquinoline[7] |

| Molecular Formula | C₁₀H₇Cl₂N | C₁₀H₇Cl₂N | C₁₀H₈ClN | C₁₀H₉N |

| Molecular Weight | ~212.07 g/mol | 212.07 g/mol | 177.63 g/mol | 143.18 g/mol |

| Appearance | Likely a solid at room temperature | Solid (by inference) | Solid | Yellow liquid or oil |

| XLogP3 (Lipophilicity) | High (Est. > 4.0) | 4.1 | N/A | 2.6 |

| Hydrogen Bond Donors | 0 | 0 | 0 | 0 |

| Hydrogen Bond Acceptors | 1 | 1 | 1 | 1 |

Significance in Research and Development

Quinoline and its derivatives are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active compounds. They exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][8] Halogenated quinolines, in particular, are explored for their enhanced biological efficacy and modified pharmacokinetic profiles.[9] Therefore, 2,5-Dichloro-8-methylquinoline serves as a valuable intermediate in the synthesis of novel therapeutic agents, where its solubility dictates the choice of solvents for reaction, work-up, and purification processes like recrystallization.[10][11]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy required to break the solute's crystal lattice and the solvent's intermolecular forces.

The "Like Dissolves Like" Paradigm

This principle is the cornerstone of solubility prediction.

-

Polar Solutes dissolve in Polar Solvents .

-

Non-polar Solutes dissolve in Non-polar Solvents .

2,5-Dichloro-8-methylquinoline is a molecule with mixed characteristics. The aromatic rings and methyl group are non-polar, while the nitrogen atom and two chlorine atoms introduce significant polarity. Therefore, its solubility will be highest in solvents that can effectively interact with both its polar and non-polar regions, such as moderately polar solvents.

Impact of Molecular Structure on Solute-Solvent Interactions

The specific functional groups on the solute and solvent determine the nature of their interaction.[4][12]

-

Dipole-Dipole Interactions: The C-Cl bonds are highly polarized. Solvents with a high dipole moment (e.g., acetone, ethyl acetate) can effectively solvate the molecule through these interactions.

-

Hydrogen Bonding: While the molecule has no hydrogen bond donors, the nitrogen atom can accept a hydrogen bond from protic solvents like alcohols (methanol, ethanol).[6] This interaction enhances solubility in such solvents.

-

Van der Waals Forces (London Dispersion Forces): The large, planar aromatic system allows for significant van der Waals interactions with a wide range of organic solvents, particularly aromatic ones like toluene or non-polar ones like hexane.

Based on these principles, a general solubility trend can be predicted. The parent compound, quinoline, is known to be soluble in common organic solvents like alcohol, ether, and benzene but only sparingly soluble in water.[5][13] The addition of two chlorine atoms is expected to decrease its solubility in non-polar solvents and potentially increase it in polar aprotic solvents.

Predicted Solubility Profile and Comparative Analysis

Table 2: Mole Fraction Solubility (x₁) of 5-Chloro-8-hydroxyquinoline at 298.15 K and Predicted Solubility Rank for 2,5-Dichloro-8-methylquinoline

| Solvent | Solvent Type | Key Interactions | Mole Fraction Solubility (x₁) of 5-Chloro-8-hydroxyquinoline[14] | Predicted Solubility Rank for 2,5-Dichloro-8-methylquinoline |

| 1,4-Dioxane | Polar Aprotic | Dipole-Dipole, H-bond acceptor | 0.0751 | Very High |

| 2-Ethoxyethanol | Polar Protic | H-bonding, Dipole-Dipole | 0.0333 | High |

| n-Propyl Acetate | Polar Aprotic | Dipole-Dipole | 0.0297 | High |

| Acetone | Polar Aprotic | Dipole-Dipole | 0.0200 | Moderate to High |

| Ethanol | Polar Protic | H-bonding | 0.0058 | Moderate |

| Methanol | Polar Protic | H-bonding | 0.0042 | Moderate |

| Water | Polar Protic | H-bonding, High Polarity | N/A | Very Low |

| Hexane | Non-polar | Van der Waals | N/A | Very Low |

Causality Explanation: The -OH group in 5-chloro-8-hydroxyquinoline provides strong hydrogen bonding capabilities, significantly boosting its solubility in protic solvents like alcohols.[14] Since 2,5-Dichloro-8-methylquinoline lacks this -OH group, its solubility in alcohols is expected to be lower. However, its overall polarity suggests it will still be more soluble in moderately polar solvents (like acetone, ethyl acetate, and dioxane) than in highly non-polar (hexane) or highly polar (water) solvents. Solvents like 1,4-dioxane and various acetate esters are predicted to be excellent choices due to their ability to engage in strong dipole-dipole interactions without the competing solvent-solvent hydrogen bonding networks found in alcohols.

Experimental Determination of Solubility

To obtain definitive, quantitative data, an experimental approach is necessary. The isothermal shake-flask method is a robust and widely accepted standard for determining the equilibrium solubility of a compound.

Detailed Protocol: Isothermal Shake-Flask Method

This protocol ensures that the measurement reflects a true equilibrium state, making the data reliable and reproducible.

Objective: To determine the equilibrium solubility of 2,5-Dichloro-8-methylquinoline in a selected organic solvent at a constant temperature.

Materials:

-

2,5-Dichloro-8-methylquinoline (purity > 98%)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or sealed flasks (20 mL)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (± 0.1 mg)

-

Syringes (1 mL or 5 mL)

-

Syringe filters (0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes for dilutions

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of solid 2,5-Dichloro-8-methylquinoline to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately add a known volume (e.g., 10.0 mL) of the pre-equilibrated solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the isothermal shaker set to the desired temperature (e.g., 25.0 °C ± 0.1 °C). Agitate the vials at a constant speed for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to run a time-course experiment initially to determine the minimum time required to achieve a stable concentration.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2-4 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Causality Note: This step is critical; any suspended particulate matter will artificially inflate the measured concentration.

-

Filtration: Immediately attach a 0.22 µm syringe filter to the syringe and discard the first ~0.5 mL to saturate the filter membrane and prevent adsorption losses. Filter the remaining solution into a clean, pre-weighed vial or directly into an HPLC vial.

-

Analysis: Accurately weigh or dilute the filtered sample and analyze its concentration using a pre-validated analytical method, such as HPLC-UV.

Analytical Quantification by HPLC-UV

-

Standard Stock Solution: Accurately weigh a known amount of 2,5-Dichloro-8-methylquinoline and dissolve it in the chosen solvent to prepare a concentrated stock solution.

-

Calibration Curve: Prepare a series of at least five calibration standards by serial dilution of the stock solution.

-

HPLC Analysis: Inject the calibration standards and the filtered samples onto the HPLC system.

-

Quantification: Plot the peak area from the UV detector against the known concentrations of the standards to generate a linear calibration curve. Use the equation of the line to calculate the concentration of 2,5-Dichloro-8-methylquinoline in the experimental samples.

Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask solubility determination method.

Key Factors Influencing Solubility

A holistic understanding requires considering both solute and solvent properties in tandem. The interplay between these factors dictates the final solubility value.

Caption: Intermolecular and systemic factors governing solubility.

Conclusion

While direct experimental data for the solubility of 2,5-Dichloro-8-methylquinoline in a wide array of organic solvents is not yet published, a strong predictive framework can be established based on fundamental chemical principles and comparative analysis of related compounds. The molecule is anticipated to have poor aqueous solubility and good to moderate solubility in various organic solvents, with polar aprotic solvents like 1,4-dioxane and ethyl acetate likely being superior to polar protic solvents like methanol and ethanol. For researchers and drug development professionals, the provided isothermal shake-flask protocol offers a self-validating and reliable method for obtaining the precise quantitative data necessary for process development, purification, and formulation. Further experimental studies are warranted to build a comprehensive database of its solubility across a broader range of temperatures and solvent systems.

References

-

Al-Ostath, A. I., Abed, A. M., & Al-Haideri, H. A. (2014). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Science and Research (IJSR), 3(7), 1833-1838. Retrieved from [Link]

-

Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Interdisciplinary Studies, 9(3), 1-6. Retrieved from [Link]

-

Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical research, 36(4), 63. Retrieved from [Link]

-

Abah, A. O., Abu-Hashem, A. A., & Egu, S. A. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Discover Chemistry, 2(1), 174. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichloro-4-methyl-quinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Hameed, G. S. (2024, January 23). Solubility and distribution. SlideShare. Retrieved from [Link]

-

University of Sydney. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Balaji, K., et al. (2024, August 7). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. ResearchGate. Retrieved from [Link]

-

Al-Mulla, A. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(6), 984. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

-

Johnson, T. B., & Hodge, E. B. (1913). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 35(6), 700-704. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved from [Link]

-

PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

He, H., Sun, R., Wan, Y., & Ren, B. (2020). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. Journal of Chemical & Engineering Data, 65(11), 5435-5446. Retrieved from [Link]

-

Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, November 18). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). Retrieved from [Link]

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. noveltyjournals.com [noveltyjournals.com]

- 6. 2,5-Dichloro-4-methyl-quinoline | C10H7Cl2N | CID 177786048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 11. scispace.com [scispace.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Quinoline - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,5-Dichloro-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The precise molecular structure and conformational dynamics of these compounds are paramount to understanding their interactions with biological targets and optimizing their therapeutic potential. This technical guide provides a comprehensive overview of the methodologies used to elucidate the molecular structure and conformation of 2,5-dichloro-8-methylquinoline, a representative substituted quinoline. While experimental data for this specific molecule is not extensively available in public databases, this guide, written from the perspective of a Senior Application Scientist, will detail the established experimental and computational workflows for its complete characterization. We will explore rational synthetic pathways, in-depth spectroscopic analysis (NMR and Mass Spectrometry), the definitive determination of solid-state structure via X-ray crystallography, and the exploration of conformational landscapes through computational modeling. This document serves as a blueprint for the rigorous structural elucidation of novel quinoline derivatives in a drug discovery and development context.

Introduction: The Significance of Structural Elucidation in Drug Discovery

The quinoline framework is a privileged structure in drug design, forming the core of numerous approved drugs and clinical candidates for a variety of diseases, including cancer and malaria. The substitution pattern on the quinoline ring system dramatically influences a molecule's physicochemical properties, metabolic stability, and ultimately, its biological activity. The introduction of halogen atoms, such as chlorine, can significantly alter electron distribution, lipophilicity, and metabolic pathways. The methyl group at the 8-position introduces steric and electronic effects that can influence the planarity of the ring system and its interactions with target proteins.

A thorough understanding of the three-dimensional arrangement of atoms (molecular structure) and the accessible spatial arrangements of the molecule (conformation) is a cornerstone of modern drug discovery. It allows for the rational design of more potent and selective drug candidates, the interpretation of structure-activity relationships (SAR), and the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This guide will provide the technical framework for achieving this for 2,5-dichloro-8-methylquinoline.

Synthesis of 2,5-Dichloro-8-methylquinoline: A Proposed Pathway

While multiple synthetic routes to quinolines exist, a common and adaptable method is the Skraup synthesis or variations thereof.[1] For the target molecule, 2,5-dichloro-8-methylquinoline, a plausible synthetic approach would involve the cyclization of a suitably substituted aniline. A proposed retrosynthetic analysis is outlined below.

Caption: Proposed synthetic pathway for 2,5-dichloro-8-methylquinoline.

A potential forward synthesis, based on the Conrad-Limpach-Knorr synthesis, would involve the condensation of 2-amino-4-chlorotoluene with a β-ketoester like ethyl acetoacetate to form a β-aminoacrylate, followed by thermal cyclization to yield 5-chloro-8-methylquinolin-4-one. Subsequent treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) would yield the desired 2,5-dichloro-8-methylquinoline.[2]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the initial structural confirmation and purity assessment of a newly synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for the elucidation of the carbon-hydrogen framework of a molecule.[3]

Predicted ¹H and ¹³C NMR Chemical Shifts:

In the absence of experimental data, computational NMR prediction tools can provide valuable estimates of the expected chemical shifts.[4][5] The predicted spectra for 2,5-dichloro-8-methylquinoline would be influenced by the electron-withdrawing effects of the two chlorine atoms and the electron-donating nature of the methyl group.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Predicted Shift |

| H-3 | ~7.5 | C-2: ~150 | The presence of the adjacent chlorine at C-2 will deshield this proton. |

| H-4 | ~8.0 | C-3: ~125 | Deshielded due to its position on the pyridine ring and proximity to the C-5 chlorine. |

| H-6 | ~7.6 | C-4: ~148 | Influenced by the electron-withdrawing chlorine at C-5. |

| H-7 | ~7.8 | C-5: ~130 | Direct attachment to the electron-withdrawing chlorine will cause a significant downfield shift. |

| CH₃ (C-8) | ~2.7 | C-6: ~128 | The methyl protons will be in the typical aromatic methyl region. |

| C-7: ~130 | |||

| C-8: ~135 | The carbon bearing the methyl group. | ||

| C-4a: ~128 | Bridgehead carbon. | ||

| C-8a: ~145 | Bridgehead carbon adjacent to nitrogen. | ||

| CH₃: ~18 | Typical chemical shift for a methyl carbon attached to an aromatic ring. |

Experimental Protocol for NMR Spectroscopy: [6]

-

Sample Preparation: Dissolve 5-10 mg of 2,5-dichloro-8-methylquinoline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Advanced Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments should be performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.[1]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[7]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.[7]

-

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule. For halogenated compounds, MS provides a characteristic isotopic pattern that serves as a definitive confirmation of the presence and number of halogen atoms.[8]

Expected Mass Spectrum of 2,5-Dichloro-8-methylquinoline:

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[9][10] A molecule containing two chlorine atoms will, therefore, exhibit a characteristic isotopic cluster for the molecular ion (M⁺).

-

M⁺ peak: Corresponding to the molecule with two ³⁵Cl atoms.

-

M+2 peak: Corresponding to the molecule with one ³⁵Cl and one ³⁷Cl atom.

-

M+4 peak: Corresponding to the molecule with two ³⁷Cl atoms.

The relative intensities of these peaks will be approximately 9:6:1. This distinctive pattern is a powerful diagnostic tool for confirming the presence of two chlorine atoms in the structure. The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for this type of molecule.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

X-Ray Crystallography: The Definitive Molecular Structure

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[11][12] It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

Protocol for X-ray Crystallography: [13][14]

-

Crystal Growth: High-quality single crystals of 2,5-dichloro-8-methylquinoline are required. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[15]

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from this map, and the structure is refined to obtain the final model.

A successful crystal structure would reveal the planarity of the quinoline ring system and the orientation of the methyl group and chlorine atoms. It would also provide insights into intermolecular interactions, such as π-π stacking or halogen bonding, in the solid state.

Conformational Analysis: Exploring the Dynamic Nature of the Molecule

While X-ray crystallography provides a static picture of the molecule in the solid state, molecules in solution are dynamic and can exist in various conformations.[16] Computational chemistry plays a crucial role in exploring the conformational landscape of a molecule and identifying the low-energy, and therefore most populated, conformers.

Computational Workflow for Conformational Analysis:

-

Initial Structure Generation: A 3D model of 2,5-dichloro-8-methylquinoline is built.

-

Conformational Search: A systematic or stochastic conformational search is performed to generate a wide range of possible conformations.

-

Geometry Optimization and Energy Calculation: Each conformation is subjected to geometry optimization and energy calculation using quantum mechanical methods, such as Density Functional Theory (DFT), to determine its relative stability.[17][18]

-

Analysis of Results: The low-energy conformers are analyzed to understand the preferred orientations of the substituents and the overall shape of the molecule. Key parameters to analyze include root-mean-square deviation (RMSD) between conformers and the radius of gyration (Rg).[19]